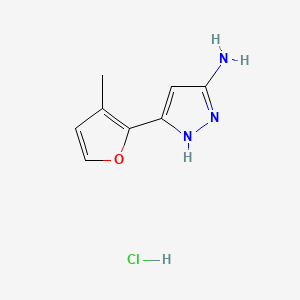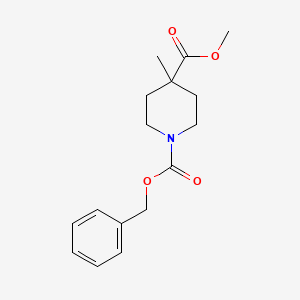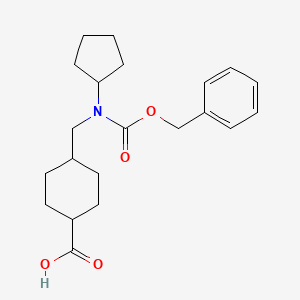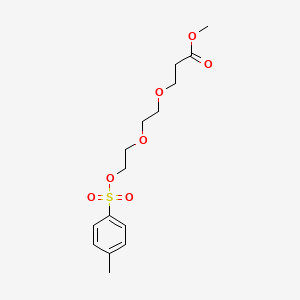
Tos-PEG3-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tos-PEG3-methyl ester is a polyethylene glycol (PEG) linker with tosyl and methyl ester moieties. The tosyl group is known for being an excellent leaving group in nucleophilic substitution reactions, while the hydrophilic PEG linker enhances the water solubility of the compound. The methyl ester can be hydrolyzed under strong basic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG3-methyl ester typically involves the reaction of a PEG derivative with tosyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced under cGMP (current Good Manufacturing Practice) conditions to meet the requirements for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Tos-PEG3-methyl ester primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group. The methyl ester moiety can be hydrolyzed to form the corresponding carboxylic acid under basic conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: The methyl ester can be hydrolyzed using strong bases such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions
Major Products
Aplicaciones Científicas De Investigación
Tos-PEG3-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Tos-PEG4-methyl ester: Similar structure but with an additional ethylene glycol unit, providing increased flexibility and solubility.
Tos-PEG2-methyl ester: Shorter PEG chain, resulting in lower solubility and flexibility compared to Tos-PEG3-methyl ester
Uniqueness
This compound is unique due to its balanced PEG chain length, which offers an optimal combination of solubility, flexibility, and reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H22O7S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
methyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C15H22O7S/c1-13-3-5-14(6-4-13)23(17,18)22-12-11-21-10-9-20-8-7-15(16)19-2/h3-6H,7-12H2,1-2H3 |
Clave InChI |
YTDWINDLRWJVDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)
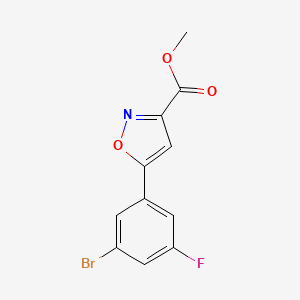
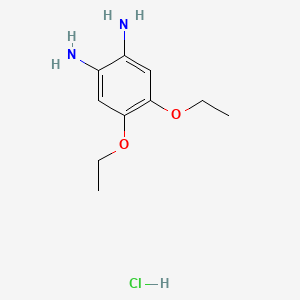
![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
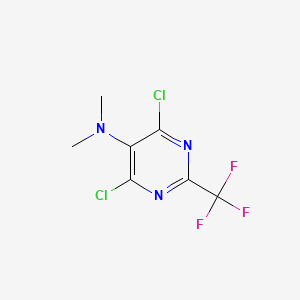
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
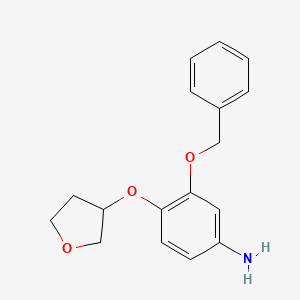
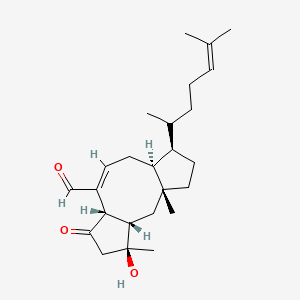
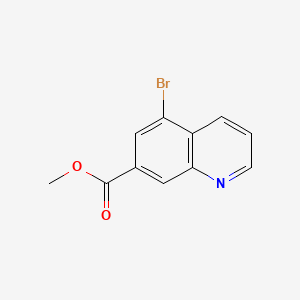
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
